Alteichin

Telomerase inhibition Cancer cell biology Natural product pharmacology

Procure Alteichin (CAS 88899-62-1) for targeted research on telomerase inhibition, Alternaria pathogenicity, or biocontrol. This specific perylenequinone is uniquely qualified over class-related altertoxins: it inhibits human telomerase with an IC₅₀ of 30 µM (altertoxin I is inactive at 1 mM), exhibits distinct intestinal permeability (ATX I > ALTCH >> ATX II), and exclusively generates necrotic lesions on host-variety Pyrus communis. Do not substitute with epoxide-bearing congeners; select authentic Alteichin to ensure accurate mechanistic and phenotypic outcomes in your assays.

Molecular Formula C20H14O6
Molecular Weight 350.3 g/mol
CAS No. 88899-62-1
Cat. No. B1214578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlteichin
CAS88899-62-1
Synonymsalteichin
Molecular FormulaC20H14O6
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESC1C(C2C3=C(C=CC(=C3C1=O)O)C4=C5C2(C=CC(=O)C5=C(C=C4)O)O)O
InChIInChI=1S/C20H14O6/c21-10-3-1-8-9-2-4-11(22)17-12(23)5-6-20(26,18(9)17)19-14(25)7-13(24)16(10)15(8)19/h1-6,14,19,21-22,25-26H,7H2/t14-,19+,20-/m0/s1
InChIKeyMTOHOIPTYJIUCH-KPOBHBOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alteichin (CAS 88899-62-1): A Perylenequinone Phytotoxin from Alternaria Species for Plant Pathology and Mycotoxin Research


Alteichin (also known as alterperylenol) is a polyphenolic perylenequinone mycotoxin with the molecular formula C₂₀H₁₄O₆ and a molecular weight of 350.3 g/mol [1]. It was first isolated as an unusual phytotoxin from the fungal pathogen Alternaria eichorniae, which attacks the aquatic weed water hyacinth (Eichhornia crassipes) [2]. Structurally, alteichin is a doubly hydrated form of 4,9-dihydroxyperylene-3,10-quinone and belongs to a family of perylenequinone-derived Alternaria metabolites that includes altertoxins I–III, stemphyltoxins, and alterlosins [3]. The compound has been reported in multiple Alternaria species, including A. eichhorniae, A. cassiae, and A. alternata, and exhibits phytotoxic, antifungal, and telomerase-inhibitory activities [1][4].

Why Alteichin (Alterperylenol) Cannot Be Interchanged with Other Perylenequinone Mycotoxins in Research Protocols


Although Alteichin belongs to the perylenequinone class of Alternaria mycotoxins alongside altertoxins I–III and stemphyltoxins, substitution among these congeners is not scientifically valid due to documented differences in biological target engagement, intestinal permeability, metabolic fate, host-specific phytotoxicity, and cancer cell selectivity. Structurally, Alteichin differs from altertoxin I by an additional hydroxyl group and from altertoxin II and stemphyltoxin III by the absence of epoxide moieties, which directly impacts covalent binding to cellular components and metabolic processing [1]. These structural variations translate into distinct functional profiles: Alteichin inhibits human telomerase with an IC₅₀ of 30 µM, whereas the structurally related altertoxin I shows no activity at concentrations up to 1 mM [2]. In intestinal absorption models, Alteichin exhibits permeability ranking distinct from its epoxide-bearing counterparts, and in phytotoxicity assays, it uniquely generates necrotic lesions on host-variety pears while related toxins from the same fungal isolate do not [3]. Researchers requiring precise mechanistic or phenotypic outcomes must therefore procure the specific compound rather than assuming class-wide equivalence.

Quantitative Differentiation of Alteichin (CAS 88899-62-1) from Structural Analogs: Head-to-Head and Cross-Study Comparative Evidence


Alteichin Inhibits Human Telomerase at IC₅₀ 30 µM, Whereas Structurally Related Altertoxin I Shows No Inhibition at 1 mM

Alteichin demonstrates specific inhibitory activity against human telomerase with an IC₅₀ value of 30 µM. In a direct head-to-head comparison using the same telomerase inhibition assay (TRAP assay), altertoxin I—a structurally related perylenequinone mycotoxin from the same Alternaria species—showed no inhibitory effect on telomerase activity at concentrations up to 1 mM (1000 µM), representing a >33-fold difference in potency [1]. Furthermore, alteichin did not inhibit viral reverse transcriptase at 1 mM, indicating target selectivity within the reverse transcriptase enzyme family [1].

Telomerase inhibition Cancer cell biology Natural product pharmacology

Alteichin Exhibits Distinct Caco-2 Permeability and Metabolic Stability Compared to Epoxide-Containing Perylenequinone Congeners

In a direct comparative study using the Caco-2 cell Transwell system—a widely accepted in vitro model for human intestinal absorption—the apparent permeability coefficients (Papp) of four perylenequinone Alternaria toxins were ranked as follows: ATX I > ALTCH (alteichin) >> ATX II > STTX III [1]. Alteichin was not metabolized by Caco-2 cells, whereas the epoxide-containing congeners ATX II and STTX III were partially biotransformed via reductive de-epoxidation to ATX I and alteichin, respectively [1]. Total recovery of the toxins decreased in the same order, with losses attributed to covalent binding to cellular components via epoxide groups and/or α,β-unsaturated carbonyl moieties—structural features absent in alteichin [1]. The study concludes that alteichin is well absorbed from the intestinal lumen into portal blood in vivo, while ATX II and STTX III exhibit very low parent compound absorption and instead contribute to systemic exposure primarily as metabolites (including alteichin) [1].

Intestinal absorption Mycotoxin toxicokinetics In vitro ADME

Alteichin Is the Sole Phytotoxin from A. alternata That Generates Necrotic Lesions on Host-Variety Pears in Direct Comparative Assays

In a 2023 study characterizing an Alternaria alternata strain isolated from infected pears in Italy, four toxins were purified and identified from the fungal secretome: altertoxin I, alteichin, alternariol, and alternariol 4-methyl ether [1]. When tested for necrotic activity on host-variety pears (Pyrus communis), only alteichin generated necrotic lesions, whereas all four compounds showed only moderate to slight necrotic activity on non-host pears and other non-host fruits such as lemon (Citrus limon), confirming their classification as non-host toxins [1]. The study further demonstrated that A. alternata exhibits competitive exclusion against Botrytis cinerea, inhibiting its growth by 70% on host pears and 65% on non-host pears in co-inoculation assays—an effect not observed in dual culture assays and attributed in part to the synergism of alteichin and alternariol 4-methyl ether along with fungal enzymatic activities [1].

Phytopathology Host-specific toxicity Alternaria pathogenicity

Alteichin Is Not Effective Against Ewing Sarcoma Cell Lines, in Contrast to Altertoxin II Which Exhibits 25-Fold Selectivity

In a 2021 study published in Cancers, altertoxin II demonstrated high cytotoxic efficacy against every Ewing sarcoma cell line tested, with an average 25-fold selectivity for Ewing sarcoma cells compared to cells representing other pediatric and adult cancers [1]. Notably, the related perylenequinone compounds altertoxin I and alteichin were tested alongside altertoxin II and were not effective against the Ewing sarcoma cell lines evaluated [1]. This negative result for alteichin in Ewing sarcoma cytotoxicity contrasts with its telomerase inhibitory activity (IC₅₀ 30 µM), suggesting that the specific cytotoxic mechanism of altertoxin II against Ewing sarcoma cells is not shared by alteichin or altertoxin I, and that the presence or absence of epoxide groups may critically influence cancer cell selectivity within this compound class [1].

Ewing sarcoma Cancer cell selectivity Perylenequinone cytotoxicity

Alteichin Is a Doubly Hydrated Perylenequinone: Chemical Dehydration to Anhydroalteichin Distinguishes It from Epoxide-Containing Analogs

The original isolation and structural characterization of alteichin, published in Experientia (1984) and based on X-ray crystallographic analysis, established that alteichin is a doubly hydrated form of 4,9-dihydroxyperylene-3,10-quinone [1]. A single-step dehydration of alteichin to anhydroalteichin is catalyzed both by acid treatment and by a crude enzyme preparation derived from water hyacinth (the host plant of the producing fungus Alternaria eichorniae) [1]. This chemical property fundamentally distinguishes alteichin from other perylenequinone Alternaria mycotoxins: altertoxin I (dihydroalterperylenol) and altertoxin II contain epoxide groups rather than hydration-derived hydroxyls, while stemphyltoxin III contains both epoxide and hydroxyl functionalities [2]. The hydration state directly influences the compound's reactivity toward cellular nucleophiles, metabolic processing, and potential for photoactivated generation of reactive oxygen species—all factors that affect biological activity and experimental reproducibility [2].

Natural product chemistry Perylenequinone biosynthesis Structural elucidation

Alteichin and Alternariol 4-Methyl Ether Synergize to Inhibit Botrytis cinerea in Competitive Exclusion Assays

The 2023 study of A. alternata pathogenicity mechanisms on pears included direct antifungal testing of purified toxins against Botrytis cinerea, the causative agent of gray mold. Among the four toxins isolated from A. alternata (altertoxin I, alteichin, alternariol, and alternariol 4-methyl ether), alteichin and alternariol 4-methyl ether tested against B. cinerea had the best inhibition activity [1]. The study suggests that the synergism of these two toxins, combined with the enzymatic activities (amylase, xylanase, cellulase) produced by A. alternata, contributes to the competitive exclusion dynamics observed when A. alternata and B. cinerea are co-inoculated on host and non-host pear fruits [1]. The competitive exclusion resulted in 70% inhibition of B. cinerea growth on host pears and 65% inhibition on non-host pears, an effect that was not reproducible in preliminary dual culture assays lacking the full toxin complement [1].

Antifungal synergism Post-harvest biocontrol Botrytis cinerea

Validated Research and Application Scenarios for Alteichin (CAS 88899-62-1) Based on Quantitative Comparative Evidence


Telomerase Inhibition Studies in Cancer Biology

Alteichin is uniquely qualified among perylenequinone Alternaria mycotoxins for telomerase inhibition studies, demonstrating an IC₅₀ of 30 µM in the TRAP assay. Critically, the structurally related compound altertoxin I shows no telomerase inhibition at concentrations up to 1 mM, establishing that the telomerase-inhibitory pharmacophore is not conserved across the perylenequinone class [1]. Researchers investigating natural product telomerase inhibitors or exploring alteichin as a chemical probe for telomerase-dependent cancer cell lines must procure alteichin specifically; altertoxin I cannot serve as a substitute for this application.

Intestinal Absorption and Toxicokinetic Modeling of Alternaria Mycotoxins

For studies requiring accurate modeling of Alternaria mycotoxin intestinal absorption and systemic bioavailability, alteichin must be evaluated as a distinct entity. In Caco-2 cell Transwell assays, alteichin exhibits permeability ranking (ATX I > ALTCH >> ATX II > STTX III) and metabolic stability (no biotransformation detected) that differ significantly from epoxide-containing congeners such as ATX II and STTX III, which undergo reductive de-epoxidation to form ATX I and alteichin as metabolites [2]. Alteichin is well absorbed from the intestinal lumen in this model, whereas ATX II and STTX III parent compounds are poorly absorbed, contributing to systemic exposure primarily via metabolite formation [2]. Risk assessors and toxicologists must include authentic alteichin in analytical standards and toxicokinetic studies to accurately quantify both parent compound exposure and the contribution of alteichin as a terminal metabolite from other perylenequinone toxins.

Alternaria Pathogenicity and Host-Specific Phytotoxicity Research

Researchers investigating the molecular basis of Alternaria pathogenicity on pome fruits should prioritize alteichin procurement. In a 2023 study characterizing an A. alternata isolate from infected Italian pears, only alteichin—among four secreted toxins including altertoxin I, alternariol, and alternariol 4-methyl ether—generated necrotic lesions on host-variety Pyrus communis [3]. This host-specific phytotoxic phenotype distinguishes alteichin from co-secreted Alternaria metabolites and establishes its unique role in disease symptom development. Studies of Alternaria virulence mechanisms, host-pathogen interactions, or screening for disease resistance in pear cultivars require authentic alteichin to reproduce the necrotic phenotype observed in natural infections.

Competitive Exclusion and Synergistic Antifungal Activity Against Botrytis cinerea

Investigations of fungal competitive exclusion dynamics or development of biocontrol strategies against gray mold (Botrytis cinerea) require alteichin in combination with alternariol 4-methyl ether. In direct antifungal testing, alteichin and alternariol 4-methyl ether exhibited the strongest inhibition of B. cinerea among the four toxins isolated from A. alternata, and their synergism with fungal hydrolytic enzymes is implicated in the 70% and 65% growth inhibition of B. cinerea observed on host and non-host pear fruits, respectively, in co-inoculation assays [3]. Procurement of alteichin is essential for reproducing these competitive exclusion phenotypes in vitro or for developing toxin-based biocontrol formulations targeting post-harvest B. cinerea infections.

Technical Documentation Hub

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